BenchChemオンラインストアへようこそ!

5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione

Fragment-based drug discovery soluble epoxide hydrolase structure-activity relationship

Unlock fragment-based drug discovery with this 5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione—a unique uracil scaffold featuring a tertiary amine for hydrogen-bond/ionic interactions. Unlike simple 5-halo uracils, the piperidine substituent enables pH-dependent solubility profiling (pKa ~9.5) and serves as a masked amine for downstream functionalization. Ideal for sEH pocket SAR, gram-positive antibacterial lead optimization, and nucleoside analog synthesis. Available at ≥97% purity from vetted global suppliers for immediate research delivery.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 37454-53-8
Cat. No. B6419853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione
CAS37454-53-8
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CNC(=O)NC2=O
InChIInChI=1S/C9H13N3O2/c13-8-7(6-10-9(14)11-8)12-4-2-1-3-5-12/h6H,1-5H2,(H2,10,11,13,14)
InChIKeyFBTCYHWAZUTCFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione (CAS 37454-53-8): Core Scaffold Profile and Research-Grade Procurement Context


5-(Piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione (CAS 37454-53-8) is a 5-substituted uracil derivative in which a piperidine ring is directly attached to the pyrimidinedione core [1]. With a molecular weight of 195.22 g·mol⁻¹, this compound falls within the fragment-sized chemical space commonly exploited in fragment-based drug discovery [2]. It serves as both a stand-alone pharmacophore in antibacterial piperidinouracil patents [3] and as a synthetic building block for more elaborate bioactive molecules. Commercial availability from multiple suppliers with purities ranging from 95% to 98% makes it readily accessible for medicinal chemistry and chemical biology campaigns .

Why 5-(Piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione Cannot Be Trivially Substituted by Other 5-Substituted Uracils


Within the 5-substituted uracil series, even subtle changes to the C5 substituent profoundly alter both biological target engagement and physicochemical properties [1]. The piperidine ring in 5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione introduces a tertiary amine capable of participating in key hydrogen-bond and ionic interactions that simple alkyl or halogen substituents cannot replicate. Conversely, the absence of the 6-amino and N1-methyl groups distinguishes this scaffold from related piperidinyl pyrimidinediones that have been co-crystallized with soluble epoxide hydrolase, resulting in different binding modes and potency profiles [2]. These structural nuances mean that substituting a generic 5-substituted uracil—such as thymine or 5-fluorouracil—for this compound in a biological assay or synthetic sequence will yield non-equivalent results, underscoring the need for compound-specific evidence when selecting research materials.

Quantitative Comparator Evidence Guide for 5-(Piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione (CAS 37454-53-8)


Fragment-Level Soluble Epoxide Hydrolase Binding: Absence of 6-Amino and N1-Methyl Groups Differentiates This Scaffold from the Co-Crystallized Analog

The 6-amino-1-methyl analog of the target compound has been co-crystallized with human soluble epoxide hydrolase (sEH) and exhibits an IC50 of 0.029 mM under defined conditions [1]. The target compound, 5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione, lacks the 6-amino group that forms a key hydrogen bond in the sEH active site as well as the N1-methyl group that occupies a hydrophobic pocket [2]. This structural divergence predicts a distinct binding pose, likely resulting in weaker sEH inhibition for the target compound, which may be advantageous in screening cascades where selective inhibition of other targets is desired.

Fragment-based drug discovery soluble epoxide hydrolase structure-activity relationship

Antibacterial DNA Polymerase IIIC Inhibitor Class Potential vs. 6-Anilinouracil Comparators

The patent US20060100224A1 explicitly claims piperidinouracils, including 5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione, as antibacterial agents targeting gram-positive bacterial DNA polymerase IIIC [1]. While specific MIC values for the target compound are not disclosed in the patent, the broader class of 6-anilinouracils—which share the uracil core—have demonstrated MICs as low as 4 μg/mL against Staphylococcus spp. [2]. The target compound represents a minimal pharmacophoric element within this class, offering a simpler scaffold for medicinal chemistry optimization compared to the more elaborate 6-anilinouracil derivatives.

Antibacterial DNA polymerase IIIC piperidinouracil

Supplier Purity Differentiation for Research Procurement: 95% vs. 97% vs. NLT 98%

Commercial sourcing of 5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione reveals three distinct purity grades: 95% (AKSci, Cat. 4769CD) , 97% (Leyan, Product No. 1342487) , and ≥98% (MolCore, NLT 98% specification) . For applications requiring stringent control of impurities—such as biophysical fragment screening where trace contaminants can generate false positives—the higher purity grades (97–98%) are preferred. The 95% grade may be acceptable for initial synthetic transformations where subsequent purification is planned.

Purity procurement quality control

Physicochemical Property Differentiation: Calculated logP and Hydrogen-Bonding Capacity vs. 5-Halogenated Uracils

The presence of a piperidine ring at the C5 position introduces a basic tertiary amine (calculated pKa ~9.5) absent in 5-halogenated uracils such as 5-fluorouracil or 5-chlorouracil. This amine significantly alters the ionization profile at physiological pH, increasing aqueous solubility of the protonated form and enabling salt formation for formulation studies [1]. While experimental logP data for the target compound are not published, computational estimates suggest a logP of approximately 0.8–1.2, placing it in a more polar range than 5-bromouracil (logP ~1.5) and substantially more polar than 5-iodouracil (logP ~2.0) [2].

Lipophilicity physicochemical properties drug-likeness

Recommended Application Scenarios for 5-(Piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione in Scientific and Industrial Workflows


Fragment-Based Lead Generation Campaigns Targeting Soluble Epoxide Hydrolase (sEH) or Related Hydrolases

Use 5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione as a core fragment for structure-activity relationship exploration around the uracil-binding pocket of sEH. The absence of the 6-amino group, which is critical for high-affinity binding in the co-crystallized analog 6-amino-1-methyl-5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione (IC50 0.029 mM, PDB 3WKA [1]), provides an opportunity to probe alternative hydrogen-bonding vectors and grow the fragment into a novel chemical series with differentiated selectivity.

Minimal Pharmacophoric Scaffold for Antibacterial DNA Polymerase IIIC Inhibitor Optimization

Employ the compound as the simplest piperidinouracil building block in a medicinal chemistry program aimed at gram-positive antibacterial agents. The patent family exemplified by US20060100224A1 [2] positions this scaffold as a starting point for iterative substitution at the N1, N3, and C6 positions, enabling systematic exploration of potency and selectivity relative to the more advanced 6-anilinouracil leads (MIC ~4 μg/mL) [3].

Synthetic Intermediate for C5-Functionalized Uracil Nucleoside Analogs

The piperidine substituent can serve as a masked amine or a leaving group in further transformations. The compound's availability at purity levels up to 98% from commercial suppliers makes it a reliable starting material for the synthesis of 5-substituted pyrimidine nucleoside analogs with potential antiviral or anticancer activity, as described in the broader 5-substituted uracil literature [4].

pH-Dependent Solubility and Salt Screening Studies Using the Ionizable Piperidine Moiety

Leverage the ionizable piperidine nitrogen (estimated pKa ~9.5) to conduct pH-dependent solubility profiling and salt formation screens. This property differentiates the compound from neutral 5-halogenated uracils (e.g., 5-fluorouracil, logP -0.89) and enables formulation work that exploits the tertiary amine for improved aqueous solubility [5]. Such studies are particularly valuable when the compound is intended as a fragment hit requiring formulation for in vivo PK assessment.

Quote Request

Request a Quote for 5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.